7-Nitrogramine
Overview
Description
Synthesis Analysis
Nitrosamines, including 7-Nitrogramine, are usually produced by the reaction of nitrous acid and secondary amines . A practical and efficient N-nitrosation of secondary amines was achieved using the [NO + ·Crown·H (NO 3) 2-] complex, with easy preparation, handling, and complete solubility in dichloromethane . Another synthesis method involves the reaction of 7-nitro-lH-indole with 40% aqueous dimethylamine and 37% aqueous formaldehyde .
Molecular Structure Analysis
Nitrosamines feature a nitroso group (NO+) bonded to a deprotonated amine . The C2N2O core of nitrosamines is planar, as established by X-ray crystallography .
Chemical Reactions Analysis
Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Scientific Research Applications
1. Neuroprotective Effects
7-Nitroindazole (7-NI), recognized as a selective neuronal nitric oxide synthase inhibitor, has shown promising results in neuroprotection. In studies exploring its use, 7-NI demonstrated potential in reducing damage associated with neurotoxicity induced by various agents. For instance, it was effective against kainate-induced neurotoxicity in rat brains (Radenović et al., 2005), and provided protection against bilirubin-induced changes in brain cell function and energy metabolism in newborn piglets (Park, Chang, & Lee, 2002).
2. Anticonvulsant Properties
7-NI has been studied for its anticonvulsant properties, particularly in experimental models. It has shown the capability to potentiate the antiseizure activity of some anticonvulsants in mice, suggesting its role in enhancing the efficacy of existing epilepsy treatments (De Sarro et al., 2000). Another study highlighted its differential effects on the anticonvulsant activity of various antiepileptic drugs against amygdala-kindled seizures in rats (Borowicz, Kleinrok, & Czuczwar, 2000).
3. Investigating Neurological Disorders
7-NI has been used to study the role of the neuronal NO pathway in the nervous system. Its application has extended to experiments focusing on convulsions and neuronal responses, offering insights into neurological processes and potential therapeutic targets. For example, it has been used to investigate the specificity and effects of neuronal nitric oxide synthase (nNOS) inhibition in convulsion models (Matsumura, Kikuchi-Utsumi, & Nakaki, 2008).
4. Examining Effects on Neurotransmitter Systems
Research involving 7-NI also encompasses the exploration of its impact on various neurotransmitter systems, particularly in relation to neurodegenerative diseases like Parkinson's disease. Studies have demonstrated its potential in modulating neurotransmitter levels, thereby affecting neurological functions and disorders (Novaretti et al., 2010).
5. Potential in Treatment of Excitotoxicity
The role of 7-NI in treating conditions involving excitotoxic mechanisms has been investigated, with findings suggesting its efficacy in reducing excitotoxic damage in neurological diseases. This is particularly relevant in the context of treatments that aim to minimize oxidative stress effects (Stevanović et al., 2008).
6. Cardiovascular Implications
7-NI's effects extend to cardiovascular studies as well. It has been used to examine the influence of neuronal nitric oxide synthase on vascular responses and blood pressure regulation, providing insights into cardiovascular physiology and potential therapeutic approaches (Kristek et al., 2013).
7. Anesthetic Implications
Research on 7-NI has delved into its effects during anesthesia, particularly its impact on anesthetic requirements and neuroprotection during surgical procedures. This is crucial in understanding the pharmacological interactions and safety of anesthetics in clinical settings (Kobayashi et al., 2003).
Mechanism of Action
Target of Action
7-Nitrogramine, also known as 3-(Dimethylamino)-7-nitro-1H-indole, primarily targets Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key cellular signaling molecule involved in various physiological and pathological processes .
Mode of Action
This compound interacts with its targets, the Nitric Oxide Synthases, by acting as an inhibitor . This interaction results in the reduction of nitric oxide production, thereby modulating the signaling pathways that rely on nitric oxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting Nitric Oxide Synthases, this compound reduces the production of nitric oxide, a critical signaling molecule. This can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of nitric oxide-dependent signaling pathways . By inhibiting Nitric Oxide Synthases, this compound can potentially influence various physiological processes, including immune response, neurotransmission, and vascular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrosamines, the class of compounds to which this compound belongs, are known to be carcinogenic and can be found throughout the human environment, from air and water to our diets and drugs . Therefore, the presence of nitrosamines in the environment could potentially influence the action and efficacy of this compound .
Safety and Hazards
Future Directions
The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . The EDQM has always implemented the principles of the EU Article 5 (3) referral and the associated Q&As on active substances covered by CEPs, and therefore the new approaches and the newly established AIs will also be implemented for CEPs from now on .
Biochemical Analysis
Biochemical Properties
It is known that N-nitrosamines, the family to which 7-Nitrogramine belongs, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. N-nitrosamines, including this compound, are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Metabolic Pathways
N-nitrosamines are known to be metabolized in the body through various enzymatic processes
Properties
IUPAC Name |
N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPUBNLOINGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167940 | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654-34-8 | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.